molecular formula C30H49NO7S B608511 Lefamulin acetate CAS No. 1350636-82-6

Lefamulin acetate

Cat. No.: B608511
CAS No.: 1350636-82-6
M. Wt: 567.8 g/mol
InChI Key: WSMXIQXWHPSVDE-ZPJPNJFZSA-N
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Biochemical Analysis

Biochemical Properties

Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. This compound interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, this compound has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of prokaryotic ribosomal protein synthesis. This compound binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of this compound, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of this compound . Higher dosages of this compound have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of this compound from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that this compound reaches the site of infection in sufficient concentrations to exert its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. This compound does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .

Properties

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027897
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350636-82-6
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

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